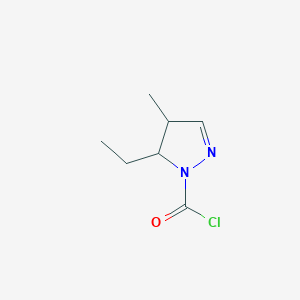
5-Ethyl-4-methyl-4,5-dihydro-1H-pyrazole-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-PYRAZOLE-1-CARBONYL CHLORIDE, 5-ETHYL-4,5-DIHYDRO-4-METHYL- is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Méthodes De Préparation
The synthesis of 1H-PYRAZOLE-1-CARBONYL CHLORIDE, 5-ETHYL-4,5-DIHYDRO-4-METHYL- typically involves the reaction of pyrazole derivatives with carbonyl chloride under controlled conditions. One common method includes the use of a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . This method is advantageous due to its efficiency and the ability to produce high yields of the desired product.
Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and safety. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to offer eco-friendly attributes and simplified reaction workups .
Analyse Des Réactions Chimiques
1H-PYRAZOLE-1-CARBONYL CHLORIDE, 5-ETHYL-4,5-DIHYDRO-4-METHYL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrazole oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the carbonyl chloride group to a corresponding alcohol or amine using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include hydrazines, alkynes, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-PYRAZOLE-1-CARBONYL CHLORIDE, 5-ETHYL-4,5-DIHYDRO-4-METHYL- has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-PYRAZOLE-1-CARBONYL CHLORIDE, 5-ETHYL-4,5-DIHYDRO-4-METHYL- involves its interaction with specific molecular targets and pathways. Pyrazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE), leading to anti-inflammatory and anticancer effects . The compound’s ability to form hydrogen bonds and interact with various biological macromolecules underlies its diverse biological activities.
Comparaison Avec Des Composés Similaires
1H-PYRAZOLE-1-CARBONYL CHLORIDE, 5-ETHYL-4,5-DIHYDRO-4-METHYL- can be compared with other pyrazole derivatives such as:
1-Methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid: Similar in structure but with different substituents, leading to variations in biological activity and chemical reactivity.
3-Methyl-1-phenyl-1H-pyrazol-5-ol: Another pyrazole derivative with distinct properties and applications.
The uniqueness of 1H-PYRAZOLE-1-CARBONYL CHLORIDE, 5-ETHYL-4,5-DIHYDRO-4-METHYL- lies in its specific substituents, which confer unique chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
89662-72-6 |
|---|---|
Formule moléculaire |
C7H11ClN2O |
Poids moléculaire |
174.63 g/mol |
Nom IUPAC |
3-ethyl-4-methyl-3,4-dihydropyrazole-2-carbonyl chloride |
InChI |
InChI=1S/C7H11ClN2O/c1-3-6-5(2)4-9-10(6)7(8)11/h4-6H,3H2,1-2H3 |
Clé InChI |
GXPJYTPTUUOJFB-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(C=NN1C(=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


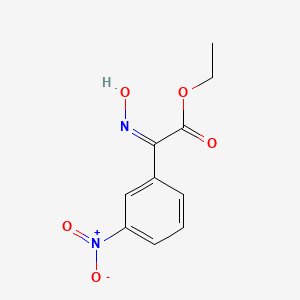
![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13972271.png)
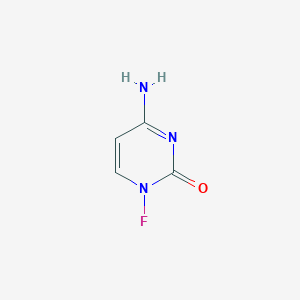


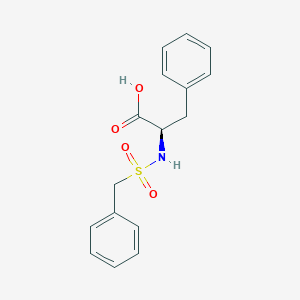
![(R)-2-methyl-1-[3-(trifluoromethoxy)phenyl]propylamine](/img/structure/B13972314.png)
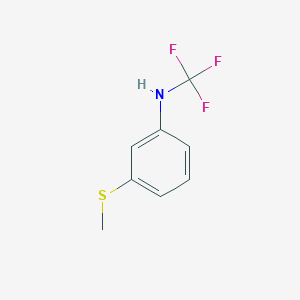
![1-[(6-Methylbenzo[b]thiophene-2-carbonyl)amino]cyclopentanecarboxylic acid](/img/structure/B13972321.png)
![(7-Bromo-2-methylbenzo[d]oxazol-5-yl)methanol](/img/structure/B13972326.png)

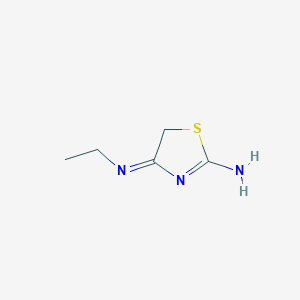

![9H-Imidazo[4,5-F]quinoline](/img/structure/B13972349.png)
